

Application Notes and Protocols: N-ethylcyclohexanecarboxamide as a Cooling Agent in Research

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Compound of Interest

Compound Name: N-ethylcyclohexanecarboxamide

Cat. No.: B139311

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Introduction

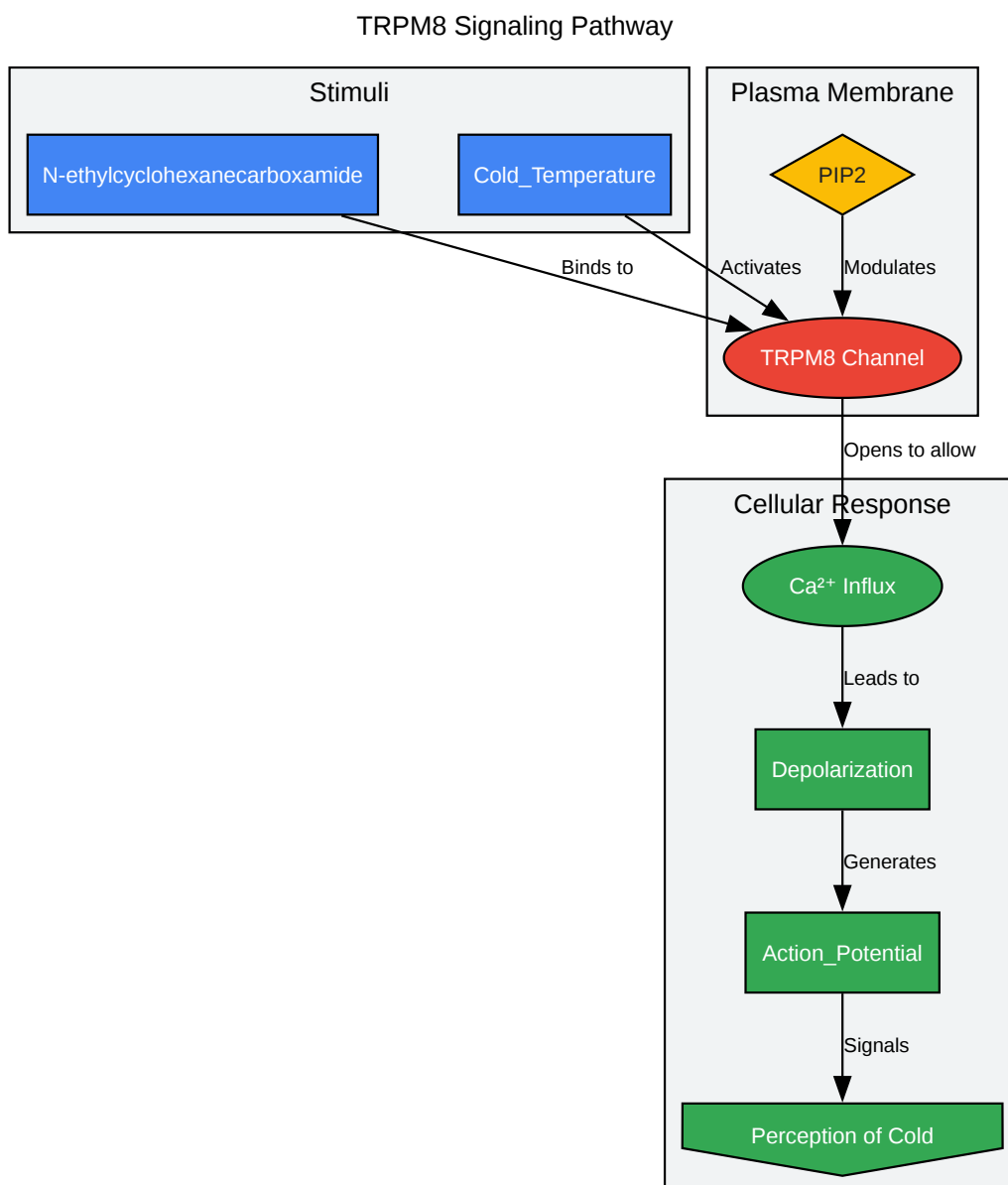
N-ethylcyclohexanecarboxamide, a synthetic cooling agent, is a valuable tool in sensory research and drug development. It is a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, the primary cold and menthol sensor in mammals.[1][2][3] Its activation of TRPM8 channels induces a cooling sensation, making it a subject of interest for studying cold perception, analgesia, and as a potential therapeutic agent for conditions involving TRPM8 dysregulation.[3][4] Unlike menthol, **N-ethylcyclohexanecarboxamide** and related compounds often lack a characteristic minty odor, allowing for the study of cooling effects without confounding olfactory stimuli. This document provides detailed application notes and experimental protocols for the use of **N-ethylcyclohexanecarboxamide** in research settings.

Mechanism of Action

N-ethylcyclohexanecarboxamide exerts its cooling effect primarily through the activation of the TRPM8 ion channel, a non-selective cation channel expressed in sensory neurons.[2][3][4] Binding of **N-ethylcyclohexanecarboxamide** to the TRPM8 receptor induces a conformational change, leading to channel opening and an influx of cations, primarily Ca^{2+} and Na^{+} . [5] This influx depolarizes the neuron, triggering an action potential that is transmitted to the brain and

perceived as a cooling sensation.[5] The activation of TRPM8 by cooling agents is a complex process influenced by voltage and the presence of membrane lipids like phosphatidylinositol 4,5-bisphosphate (PIP2).[5][6]

Signaling Pathway of TRPM8 Activation



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Caption: TRPM8 channel activation by **N-ethylcyclohexanecarboxamide** and cold.

Quantitative Data: Comparative Potency of Cooling Agents

The potency of **N-ethylcyclohexanecarboxamide** (often referred to as WS-3) and other cooling agents is typically determined by their half-maximal effective concentration (EC50) in in vitro assays. Lower EC50 values indicate higher potency.

Compound	Synonym	EC50 (μM)	Cell Type/Expression System	Reference(s)
N-ethyl-p-menthane-3-carboxamide	WS-3	3.7	Not specified	[7][8][9]
L-Menthol	-	196 ± 22	Xenopus laevis oocytes	[4][10]
WS-12	-	0.193	Not specified	[10]
WS-12	-	12 ± 5	Xenopus laevis oocytes	[10]
Icilin	-	Not specified (100x less potent than WS-12)	PC3 cells	[10]
M8-Ag	-	0.04497	HEK293 cells	[11]

Note: EC50 values can vary depending on the experimental system (e.g., cell line, expression level of the receptor) and assay conditions.

Experimental Protocols

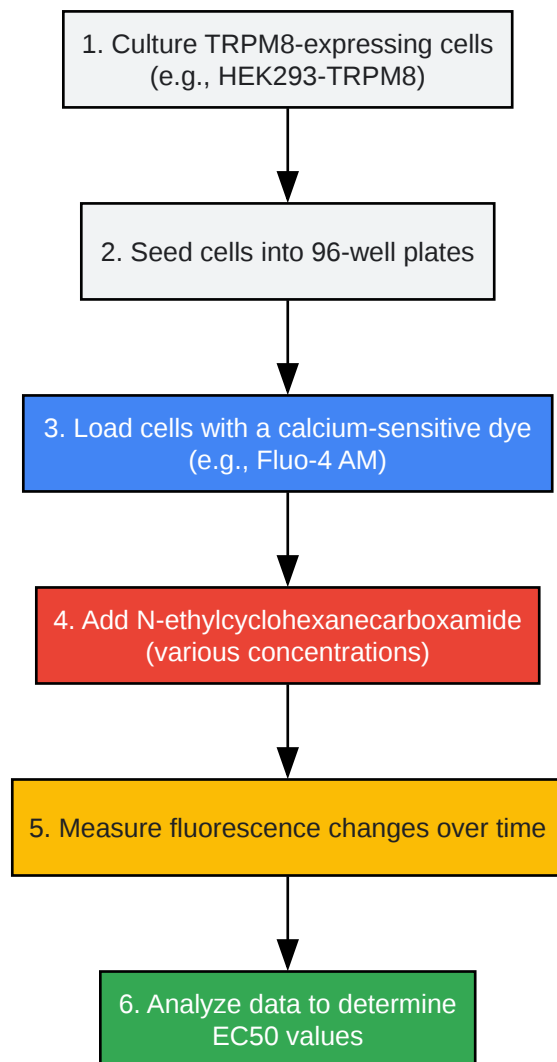
In Vitro Assays

1. Calcium Imaging Assay for TRPM8 Activation

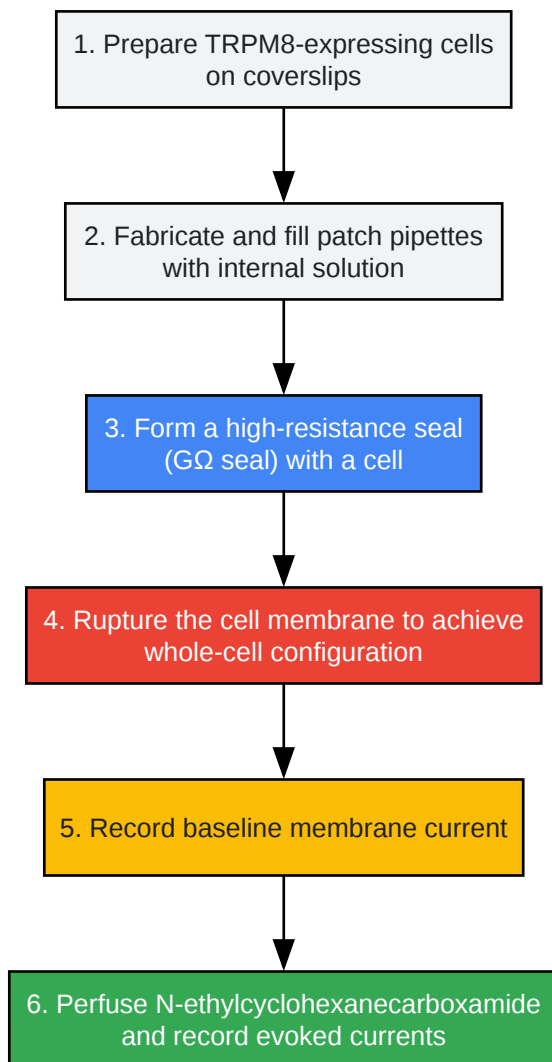
This protocol is designed to measure the increase in intracellular calcium concentration ($[Ca^{2+}]_i$) in response to **N-ethylcyclohexanecarboxamide** in cells expressing the TRPM8 channel.

Experimental Workflow: Calcium Imaging

Calcium Imaging Experimental Workflow



Whole-Cell Patch-Clamp Workflow



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